![molecular formula C13H15NO6 B597957 Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate CAS No. 1253790-99-6](/img/structure/B597957.png)
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate, or EEONB, is an organic compound commonly used as a reagent in organic synthesis. It is a colorless, crystalline solid that can be synthesized by reacting ethyl 2-bromo-2-oxoethyl-4-nitrobenzoate with sodium ethoxide in aqueous ethanol. EEONB is used in a variety of scientific applications, including drug synthesis, pharmaceutical research, and biochemistry.
Scientific Research Applications
Photosensitive Protecting Groups in Synthetic Chemistry
Photosensitive protecting groups, including nitrobenzyl derivatives, play a crucial role in synthetic chemistry. These groups allow for the selective protection and deprotection of functional groups in molecular synthesis, enabling precise control over chemical reactions. The application of such groups, as highlighted by Amit, Zehavi, and Patchornik (1974), demonstrates their potential in facilitating complex synthetic routes and the development of novel compounds (Amit, Zehavi, & Patchornik, 1974).
Antioxidant Activity and Chemical Analysis
The study and determination of antioxidant activity are critical in various fields, including food science, pharmaceuticals, and materials science. Munteanu and Apetrei (2021) reviewed analytical methods for assessing antioxidant properties, emphasizing the importance of chemical reactions and spectrophotometry in analyzing complex samples (Munteanu & Apetrei, 2021). Similarly, Ilyasov et al. (2020) discussed the ABTS/PP decolorization assay, illustrating the diverse reaction pathways of antioxidants and their implications for evaluating antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Electron Transport System (ETS) Activity
The electron transport system (ETS) is fundamental to bioenergetics in biological systems. Trevors (1984) reviewed methods for measuring ETS activity in soils, sediments, and pure cultures, which is essential for understanding microbial ecology and environmental biotechnology (Trevors, 1984).
Ethyl Glucuronide as a Biomarker
Ethyl glucuronide (EtG) is a metabolite of ethanol, used as a biomarker to assess alcohol consumption. Its detection in various biological matrices provides insights into alcohol use and abuse, contributing to forensic and clinical toxicology (Crunelle et al., 2014).
Mechanism of Action
Mode of Action
The mode of action of Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is currently under investigation . Preliminary studies suggest that it may inhibit tumor cell growth through the induction of apoptosis . The detailed mechanism of its selectivity toward drug-resistant cancer cells is still under investigation .
Result of Action
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate has been shown to exhibit cytotoxicity against a wide range of hematologic and solid tumor cells . It has also demonstrated the ability to selectively kill drug-resistant cells over parent cancer cells . These results suggest that this compound could be a promising candidate for the treatment of cancers with multiple drug resistance .
properties
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-19-12(15)8-9-7-10(14(17)18)5-6-11(9)13(16)20-4-2/h5-7H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOJJWGLKBTAPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.